Methyl 2,3-difluoro-6-methoxyphenylacetate
Overview
Description
Methyl 2,3-difluoro-6-methoxyphenylacetate is a chemical compound with the empirical formula C<sub>10</sub>H<sub>9</sub>F<sub>3</sub>O<sub>2</sub> . It falls under the category of aromatic esters . The compound consists of a phenyl ring substituted with two fluorine atoms at positions 2 and 3, along with a methoxy group (OCH<sub>3</sub>) at position 6. The acetic acid moiety (CH<sub>3</sub>COO-) is attached to the phenyl ring.
Synthesis Analysis
The synthesis of Methyl 2,3-difluoro-6-methoxyphenylacetate involves the reaction of appropriate starting materials. While specific synthetic routes may vary, a common approach includes the following steps:
- Fluorination : Introduction of fluorine atoms at positions 2 and 3 on the phenyl ring.
- Methylation : Addition of a methoxy group (OCH<sub>3</sub>) to position 6.
- Esterification : Formation of the ester linkage between the phenylacetate group and the methoxy group.
Molecular Structure Analysis
The molecular structure of Methyl 2,3-difluoro-6-methoxyphenylacetate is depicted below:
Chemical Reactions Analysis
Methyl 2,3-difluoro-6-methoxyphenylacetate can participate in various chemical reactions, including:
- Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding carboxylic acid and methanol.
- Arylation Reactions : The phenyl ring can undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions.
- Reductive Transformations : Reduction of the carbonyl group (C=O) can lead to alcohol formation.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value not provided).
- Solubility : It is likely soluble in organic solvents due to its ester functionality.
- Boiling Point : The boiling point is not explicitly given but can be estimated based on its molecular weight and functional groups.
Safety And Hazards
- Toxicity : As with any chemical compound, caution should be exercised during handling. Refer to safety data sheets (SDS) for specific information.
- Storage : Store in a cool, dry place away from direct sunlight and incompatible materials.
- Hazard Statements : It is classified as an acute oral toxin (H302) according to the Globally Harmonized System (GHS).
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structure-Activity Relationship (SAR) : Correlate its structure with biological activity.
properties
IUPAC Name |
methyl 2-(2,3-difluoro-6-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-4-3-7(11)10(12)6(8)5-9(13)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJXYZAMRFVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-difluoro-6-methoxyphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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